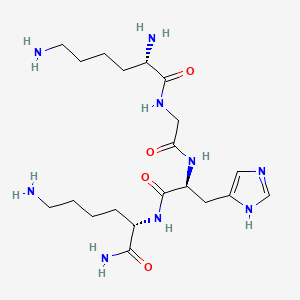

L-Lysinamide, L-lysylglycyl-L-histidyl-

Vue d'ensemble

Description

“L-Lysinamide, L-lysylglycyl-L-histidyl-” is also known as Acetyl Tetrapeptide-3 . It is a biomimetic peptide that increases protein levels of type III collagen and total laminins in MRC5 human fibroblasts at 1 µM . It also reverses corticoid-induced decreases in collagen VII expression at the dermal-epidermal junction in human skin explants .

Molecular Structure Analysis

The molecular formula of “L-Lysinamide, L-lysylglycyl-L-histidyl-” is C20H37N9O4 . Its molecular weight is 467.575 .Applications De Recherche Scientifique

Nanozymes and Biotechnology

Tetrapeptide-3 has been used in the synthesis of copper nanoparticle-based nanozymes . These nanozymes have shown to exhibit higher laccase (LAC)-like activity, which is important for a variety of technological applications . The enhancement in activity could be attributed to the higher structural homology and amino acid composition similarity with the natural LAC active center . This application is significant in the field of biotechnology, where stable and highly active catalysts are sought after .

Colorimetric Determination of Adrenaline

The LAC-like activity of tetrapeptide-3 capped copper nanoparticle-based nanozymes has been utilized for the colorimetric determination of adrenaline . The nanozyme demonstrated outstanding activity, stability, and recyclability . This application is particularly useful in the field of analytical chemistry, where sensitive and specific detection methods are required .

Anti-Aging Cosmetics

Tetrapeptide-3 has been found to be effective in anti-aging treatments . Research results show that it can reduce the appearance of wrinkles by up to 52% when a 4% topical solution is used . This application is significant in the cosmetics industry, where peptides are continuously being developed and researched for their efficacy against intrinsic and extrinsic aging .

Treatment of Androgenetic Alopecia

An herbal extract combination including Acetyl tetrapeptide-3 has been used for the treatment of Androgenetic Alopecia . This application is significant in the field of dermatology, where new treatments for common conditions like alopecia are continuously being researched .

Synthesis of Stable Nanomaterial Catalysts

Tetrapeptide-3 has been used in the synthesis of stable nanomaterial catalysts . These catalysts have higher catalytic activity than natural catalysts, making them useful in various technological applications .

Smartphone-Based Quantitative Detection

The tetrapeptide-3 capped copper nanoparticle-based nanozymes have been used for the smartphone-based quantitative detection of adrenaline . This application is significant in the field of mobile health technology, where portable and accessible detection methods are required .

Mécanisme D'action

- Its main role is to stimulate the synthesis of essential components within the Extra Cellular Matrix (ECM), which is the supportive framework between cells in the skin and scalp .

Target of Action:

Mode of Action:

Biochemical Pathways:

Result of Action:

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N9O4/c21-7-3-1-5-14(23)19(32)26-11-17(30)28-16(9-13-10-25-12-27-13)20(33)29-15(18(24)31)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H2,24,31)(H,25,27)(H,26,32)(H,28,30)(H,29,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIBXUGCDCJBPD-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50836932 | |

| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Lysinamide, L-lysylglycyl-L-histidyl- | |

CAS RN |

827306-97-8 | |

| Record name | Tetrapeptide-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90AX5T9G36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

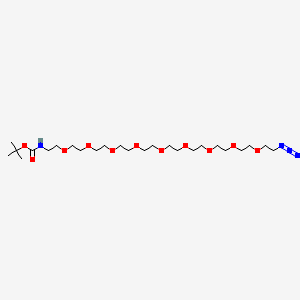

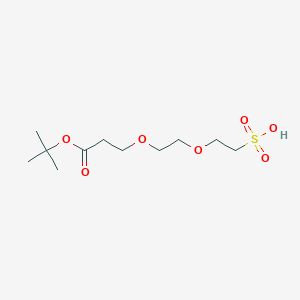

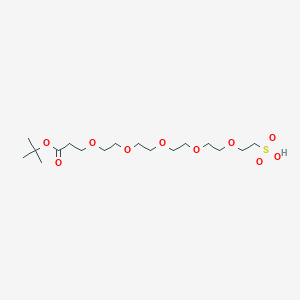

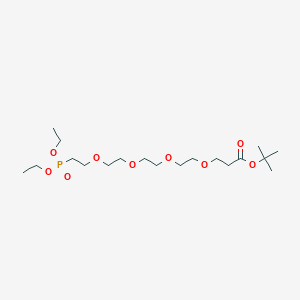

Feasible Synthetic Routes

Q & A

Q1: What is the primary area of research surrounding Tetrapeptide-3?

A1: Current research primarily investigates Tetrapeptide-3 as a component of skin care products. One study explored its potential in an "approximately-natural skin care product" alongside other natural ingredients like wild blueberry anthocyanin, N-hexanoyl-phytosphingosine, and various plant extracts. [] This product aimed to enhance skin whitening, moisturization, and cell regeneration.

Q2: Are there any studies comparing Tetrapeptide-3 to existing treatments?

A2: Yes, one study compared the efficacy of a topical herbal extract combination containing Tetrapeptide-3, biochanin A, and ginseng extracts to a 3% minoxidil solution for treating androgenetic alopecia (AGA). [] Results showed comparable efficacy between the herbal extract combination and the minoxidil solution in promoting hair growth after 24 weeks. Notably, the herbal extract combination showed a better safety profile with no reported adverse effects.

Q3: Does the structure of Tetrapeptide-3 provide any clues about its potential activity?

A3: While specific mechanisms haven't been extensively studied for this specific tetrapeptide, research on similar peptides containing dehydro-phenylalanine (ΔPhe) offers some insights. [] These studies suggest that the presence of ΔPhe residues can influence peptide conformation, leading to the adoption of 3₁₀-helical structures in solution. Such structural features are known to be important for interactions with biological targets. Further research is needed to confirm if Tetrapeptide-3 exhibits similar structural behavior and its implications for its activity.

Q4: Are there studies exploring the stability of Tetrapeptide-3 in different formulations?

A4: While the provided research doesn't delve into specific stability studies for Tetrapeptide-3, one study mentions incorporating it into a skin care product with the goal of maintaining stable appearance and quality over time. [] This suggests efforts to formulate the peptide for stability, though detailed investigations are absent. Future research should focus on understanding the stability of Tetrapeptide-3 under various conditions (pH, temperature, light exposure) and in different formulations to ensure its efficacy and shelf-life in commercial products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)